molecular formula C12H14N2O7 B5740563 methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate

methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate

Cat. No. B5740563
M. Wt: 298.25 g/mol
InChI Key: GMSFVAGVIVEHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, biochemistry, and molecular biology. This compound is a derivative of glycine and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is not fully understood. However, it is believed to work by inhibiting various cellular processes such as DNA synthesis and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate in lab experiments is its potential as a potent anti-cancer agent. However, the compound has limitations such as its toxicity, which can limit its use in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate. One area of interest is its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for use in drug discovery. Finally, its potential use in treating other inflammatory conditions such as arthritis and asthma should be explored.
Conclusion:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound with significant potential for use in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to optimize its use in the lab.

Synthesis Methods

The synthesis of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate involves the reaction of glycine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield the final product.

Scientific Research Applications

Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in drug discovery. This compound has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been found to have potential as an anti-inflammatory agent and has been studied for its use in treating various inflammatory conditions.

properties

IUPAC Name

methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7/c1-19-9-4-7(12(16)13-6-11(15)21-3)8(14(17)18)5-10(9)20-2/h4-5H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSFVAGVIVEHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate

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